Bod-NH-NP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

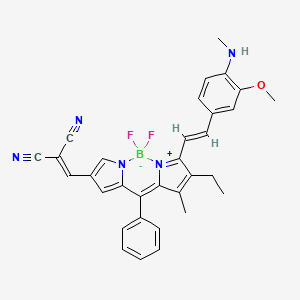

Molecular Formula |

C32H28BF2N5O |

|---|---|

Molecular Weight |

547.4 g/mol |

IUPAC Name |

2-[[11-ethyl-2,2-difluoro-12-[(E)-2-[3-methoxy-4-(methylamino)phenyl]ethenyl]-10-methyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]methylidene]propanedinitrile |

InChI |

InChI=1S/C32H28BF2N5O/c1-5-26-21(2)32-31(25-9-7-6-8-10-25)29-16-23(15-24(18-36)19-37)20-39(29)33(34,35)40(32)28(26)14-12-22-11-13-27(38-3)30(17-22)41-4/h6-17,20,38H,5H2,1-4H3/b14-12+ |

InChI Key |

BJVFFPYCSSGFJG-WYMLVPIESA-N |

Isomeric SMILES |

[B-]1(N2C=C(C=C2C(=C3[N+]1=C(C(=C3C)CC)/C=C/C4=CC(=C(C=C4)NC)OC)C5=CC=CC=C5)C=C(C#N)C#N)(F)F |

Canonical SMILES |

[B-]1(N2C=C(C=C2C(=C3[N+]1=C(C(=C3C)CC)C=CC4=CC(=C(C=C4)NC)OC)C5=CC=CC=C5)C=C(C#N)C#N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Nitric Oxide Detection Using BODIPY-Amine Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and quantitative performance of a class of fluorescent probes for the detection of nitric oxide (NO). While the specific nomenclature "Bod-NH-NP" is not standard in published literature, it conceptually aligns with a well-established class of sensors: Boron-dipyrromethene (BODIPY) fluorophores functionalized with an amine-containing moiety that serves as the NO-reactive site. This document will focus on the principles and data derived from representative probes of this class.

Core Mechanism of Action: Photoinduced Electron Transfer (PET)

The fundamental mechanism for nitric oxide detection in this class of probes is based on the principle of Photoinduced Electron Transfer (PET). The probe consists of two key components: a BODIPY core, which is a highly fluorescent dye, and an amine-containing recognition site, which is responsible for reacting with nitric oxide.

-

"Off" State (No NO Present): In its native state, the probe exhibits very low fluorescence. This is because upon excitation of the BODIPY fluorophore with light, the electron-rich amine group donates an electron to the excited fluorophore. This process, known as Photoinduced Electron Transfer, provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence.

-

"On" State (NO Present): Nitric oxide, typically in the presence of oxygen, forms dinitrogen trioxide (N₂O₃). This species is a potent nitrosating agent that reacts with the amine group on the probe. Common amine-based reactive sites include secondary amines or o-phenylenediamine moieties.

-

Reaction with a secondary amine yields a stable N-nitrosamine.

-

Reaction with an o-phenylenediamine group results in the formation of a triazole ring.

-

This chemical transformation significantly lowers the electron-donating ability of the recognition moiety. Consequently, the PET process is inhibited or completely blocked. With the non-radiative quenching pathway eliminated, the excited BODIPY fluorophore returns to the ground state by emitting a photon, leading to a strong, "turned-on" fluorescent signal.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of a PET-based BODIPY-amine probe for nitric oxide detection.

Quantitative Data Summary

The performance of fluorescent probes is characterized by several key photophysical and analytical parameters. The table below summarizes typical quantitative data for representative BODIPY-amine based NO sensors found in the literature.

| Parameter | Probe "Off" State (Before NO) | Probe "On" State (After NO) | Representative Probe | Reference |

| Fluorescence Quantum Yield (Φf) | ~0.001 - 0.06 | ~0.55 - 0.87 | RBA, Aniline-BODIPY | [5] |

| Limit of Detection (LOD) | N/A | 10 nM - 35 nM | RBA, Aniline-BODIPY | |

| Response Time | N/A | ≤0.1 s to ~10 s | RBA, Aniline-BODIPY | |

| Excitation Wavelength (λex) | ~505 nm | ~505 nm | Generic BODIPY | |

| Emission Wavelength (λem) | ~528 nm | ~528 nm | Generic BODIPY |

Note: Values can vary based on the specific molecular structure of the BODIPY core, the nature of the amine recognition site, and the solvent system used.

Experimental Protocols

This section provides a generalized methodology for the use of BODIPY-amine probes for detecting nitric oxide in cellular systems.

Probe Preparation and Cell Loading

-

Stock Solution Preparation: Prepare a stock solution of the BODIPY-amine probe (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a suitable culture vessel for microscopy (e.g., glass-bottom dishes or 96-well plates) and grow to the desired confluency.

-

Probe Loading: Dilute the probe stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 1-10 µM). Remove the culture medium from the cells, wash once with PBS, and incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

-

Wash: After incubation, wash the cells two to three times with PBS to remove any excess, unloaded probe. Add fresh culture medium or imaging buffer to the cells.

Nitric Oxide Induction and Imaging

-

Exogenous NO Detection: To detect an external source of NO, treat the probe-loaded cells with a nitric oxide donor, such as DEA·NONOate (e.g., 10-100 µM). Image the cells immediately or after a short incubation period (e.g., 30 minutes).

-

Endogenous NO Detection: To detect NO produced by cells, stimulate the cells with appropriate agents. For example, to induce nitric oxide synthase (iNOS) in RAW 264.7 macrophages, treat the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 20 ng/mL) for several hours (e.g., 12-24 hours) prior to or after probe loading.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation ~488-505 nm, emission ~515-550 nm). Acquire images before and after the addition of the NO donor or cellular stimulation.

-

Data Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji). The increase in fluorescence intensity correlates with the concentration of nitric oxide.

Experimental Workflow Diagram

Caption: Generalized workflow for cellular nitric oxide detection using a fluorescent probe.

Selectivity and Considerations

-

Selectivity: BODIPY-amine probes generally exhibit high selectivity for nitric oxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and nitrite (NO₂⁻).

-

Interference: A notable interference can come from high concentrations of intracellular glutathione (GSH). GSH can react with the nitrosating agent N₂O₃, thus competing with the probe and potentially leading to an underestimation of NO levels.

-

pH Stability: The fluorescence of the BODIPY core is typically stable over a wide physiological pH range, which is advantageous for cellular imaging applications.

References

- 1. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly water-soluble BODIPY-based fluorescent probe for sensitive and selective detection of nitric oxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Activatable Fluorescent Probes for Endogenous Nitric Oxide Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of activatable fluorescent probes for the detection and imaging of endogenous nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, making its precise visualization essential for advancing biomedical research and drug development.[1][2] This guide details the core principles of probe design, summarizes key quantitative data for prominent probes, provides detailed experimental protocols, and illustrates fundamental concepts with clear diagrams.

Introduction to Endogenous Nitric Oxide and Fluorescent Probes

Nitric oxide (NO) is a transient and highly reactive gaseous signaling molecule enzymatically synthesized from L-arginine by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3][4] Its roles are diverse, ranging from vasodilation and neurotransmission to immune responses.[5] The biological effects of NO are tightly regulated by its concentration, spatial distribution, and temporal dynamics. Consequently, methods for real-time, sensitive, and specific detection of endogenous NO in living systems are of paramount importance.

Activatable fluorescent probes have emerged as powerful tools for NO imaging due to their high sensitivity, spatiotemporal resolution, and non-invasive nature. These probes are typically designed to be "off" in their basal state and exhibit a significant increase in fluorescence—a "turn-on" response—upon specific reaction with NO or its derivatives. This activation mechanism provides a high signal-to-background ratio, enabling the visualization of subtle changes in endogenous NO levels.

Core Principles of Probe Design and Sensing Mechanisms

The rational design of activatable fluorescent probes for NO hinges on a specific and efficient chemical reaction that transduces the presence of NO into a fluorescent signal. The most prevalent design strategies are based on the N-nitrosation of aromatic amines.

o-Phenylenediamine-Based Probes

A widely adopted strategy involves the use of an o-phenylenediamine moiety appended to various fluorophores. In the presence of oxygen, NO is converted to dinitrogen trioxide (N₂O₃), which then reacts with the o-phenylenediamine group to form a highly fluorescent and stable triazole product. This irreversible reaction leads to a significant "turn-on" of the probe's fluorescence. Prominent examples of this class include the diaminofluoresceins (DAFs) and diaminorhodamines (DARs).

Figure 1. Activation of o-phenylenediamine probes by NO.

Copper(II)-Based Probes

Another major class of NO probes utilizes the redox chemistry of copper. In these probes, a Cu(II) complex is used to quench the fluorescence of a tethered fluorophore. Nitric oxide can directly reduce Cu(II) to Cu(I), leading to the release of the fluorophore and a restoration of its fluorescence. This mechanism allows for the direct detection of NO, unlike the DAF family which primarily detects N₂O₃. An example of such a probe is CuFL.

Figure 2. Activation of a Copper(II)-based NO probe.

Quantitative Data of Common NO Fluorescent Probes

The selection of an appropriate probe depends on the specific experimental requirements. The following table summarizes the key photophysical properties and performance metrics of several widely used NO probes.

| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Key Features |

| DAF-2 | ~495 | ~515 | ~0.005 (off), ~0.92 (on) | ~5 nM | High fluorescence enhancement, but pH sensitive and requires O₂. |

| DAF-FM | ~495 | ~515 | ~0.005 (off), ~0.81 (on) | - | Higher photostability and less pH sensitivity than DAF-2. |

| DAR-4M | ~560 | ~575 | - | - | Red-shifted spectra, reducing cellular autofluorescence. |

| CuFL | - | - | - | - | Enables direct detection of NO, selective over other ROS/RNS. |

| BOD-NH-NP | - | - | - | - | Fast responding, suitable for detecting eNOS-derived NO. |

| NRNO | Two-photon (820) | ~650 | - | 46 nM | Near-infrared emission for deeper tissue imaging. |

| NOP | Two-photon (700) | ~455 & ~535 | - | 19.5 ± 1.00 nM | Ratiometric two-photon probe for quantitative imaging. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the intracellular detection of NO using cell-permeable probes.

Protocol 1: Intracellular NO Detection with DAF-FM Diacetate

This protocol outlines the use of DAF-FM diacetate, a cell-permeable version of DAF-FM that is hydrolyzed by intracellular esterases to its active form.

Materials:

-

DAF-FM diacetate stock solution (5 mM in DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cells cultured on glass-bottom dishes or coverslips

-

NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)

-

NOS inhibitor (e.g., Nω-Nitro-L-arginine methyl ester, L-NAME)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Probe Loading:

-

Prepare a loading solution by diluting the DAF-FM diacetate stock solution to a final concentration of 5-10 µM in HBSS. To aid in solubilization, pre-mix the DAF-FM diacetate with an equal volume of 20% Pluronic F-127 before diluting in buffer.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the DAF-FM diacetate loading solution for 20-60 minutes at 37°C.

-

-

Washing: Remove the loading solution and wash the cells twice with HBSS to remove any extracellular probe.

-

Imaging:

-

Mount the cells on the fluorescence microscope.

-

Acquire baseline fluorescence images using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

-

To induce NO production, treat the cells with an NO donor (e.g., 10 µM SNAP) or a physiological stimulus (e.g., acetylcholine for endothelial cells).

-

To confirm the specificity of the signal, pre-incubate a separate batch of cells with a NOS inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before probe loading and stimulation.

-

-

Data Analysis: Quantify the change in fluorescence intensity over time in the stimulated and control groups.

Figure 3. Experimental workflow for NO detection.

Signaling Pathways and Probe Selection

The choice of an NO probe can be guided by the specific biological question and the signaling pathway under investigation. For example, to study NO production downstream of Ca²⁺ signaling in endothelial cells, a probe compatible with simultaneous Ca²⁺ imaging might be necessary.

Figure 4. eNOS signaling and NO probe detection.

Conclusion and Future Perspectives

Activatable fluorescent probes are indispensable tools for elucidating the complex roles of endogenous NO in health and disease. The continued development of probes with improved properties, such as near-infrared emission for in vivo imaging, ratiometric responses for quantitative analysis, and reversibility for tracking dynamic fluctuations, will further enhance our ability to study NO signaling with unprecedented detail. As probe chemistry and imaging technologies advance, we can anticipate even more sophisticated applications in drug discovery, diagnostics, and personalized medicine.

References

- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An activatable fluorescent probe for imaging endogenous nitric oxide via the eNOS enzymatic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Bod-NH-NP Fluorescence Activation by eNOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily produced by endothelial nitric oxide synthase (eNOS). The ability to accurately detect and quantify endogenous NO production is paramount for understanding vascular physiology and pathology. Fluorescent probes offer a powerful tool for real-time imaging of NO in living cells. This guide details the principle of Bod-NH-NP, a fluorescent probe designed to be activated by eNOS-derived NO. While specific data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its likely mechanism, supported by data from analogous BODIPY-based probes and established eNOS activation protocols. The core principle involves a reaction between the probe and NO, which disrupts a photoinduced electron transfer (PET) quenching mechanism, leading to a "turn-on" fluorescent signal.

Core Principle of this compound Fluorescence Activation

The fluorescence of the this compound probe is predicated on a common design for "turn-on" nitric oxide sensors. The probe likely consists of a BODIPY (boron-dipyrromethene) fluorophore, which is inherently highly fluorescent. This fluorophore is chemically modified with a nitric oxide-reactive moiety, likely an ortho-phenylenediamine group, as suggested by the "-NH-" part of its name.

In its native, unreacted state, the probe exhibits very low fluorescence. This is due to a process called photoinduced electron transfer (PET). The electron-rich diamino group acts as an electron donor, quenching the fluorescence of the excited BODIPY core.

Upon the production of nitric oxide by eNOS, the NO molecule, in the presence of oxygen, reacts with the ortho-phenylenediamine group. This reaction forms a stable, electron-poor triazole ring. The formation of the triazole ring eliminates the electron-donating capacity of the reactive group, thereby inhibiting the PET process. With the quenching mechanism blocked, the BODIPY fluorophore can now emit a strong fluorescent signal upon excitation.

This "off-on" switching mechanism allows for the sensitive detection of NO with a high signal-to-background ratio.

Quantitative Data (Representative)

The following tables summarize typical quantitative data for BODIPY-based fluorescent probes for nitric oxide. These values are illustrative and serve as a benchmark for the expected performance of probes like this compound.

Table 1: Photophysical and Performance Properties of a Representative BODIPY-based NO Probe

| Parameter | Value (Probe Alone) | Value (Probe + NO) | Reference |

| Excitation Maximum (λex) | ~490 nm | ~505 nm | General Literature |

| Emission Maximum (λem) | ~510 nm (weak) | ~525 nm (strong) | General Literature |

| Fluorescence Quantum Yield (Φf) | < 0.05 | > 0.5 | [1] |

| Limit of Detection (LOD) | N/A | 5 - 20 nM | [1] |

| Reaction Time with NO | N/A | < 5 minutes | General Literature |

Table 2: Selectivity Profile of a Representative BODIPY-based NO Probe

| Interfering Species | Fluorescence Response |

| Reactive Oxygen Species (ROS) | |

| Hydrogen Peroxide (H₂O₂) | No significant change |

| Superoxide (O₂⁻) | No significant change |

| Hypochlorite (OCl⁻) | No significant change |

| Reactive Nitrogen Species (RNS) | |

| Peroxynitrite (ONOO⁻) | Minor change |

| Nitrite (NO₂⁻) | No significant change |

| Nitrate (NO₃⁻) | No significant change |

| Biothiols | |

| Glutathione (GSH) | No significant change |

| Cysteine (Cys) | No significant change |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a this compound-like probe for detecting eNOS activity in cultured endothelial cells.

In Vitro eNOS Activity Assay using a Fluorescent Probe

This protocol describes the measurement of NO production from purified eNOS or cell lysates.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT.

-

eNOS enzyme solution (commercial or purified).

-

Substrate solution: 1 mM L-arginine in Assay Buffer.

-

Cofactor solution: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM BH₄, and 2.5 mM CaCl₂ in Assay Buffer.

-

Probe stock solution: 1 mM this compound in DMSO.

-

NO donor (positive control): S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

-

eNOS inhibitor (negative control): L-NG-Nitroarginine methyl ester (L-NAME).

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the probe working solution (e.g., 10 µM final concentration).

-

For inhibitor wells, add 10 µL of L-NAME solution (e.g., 1 mM final concentration).

-

Add 10 µL of the eNOS enzyme solution.

-

Initiate the reaction by adding 20 µL of the substrate solution and 10 µL of the cofactor solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with excitation/emission wavelengths suitable for the probe (e.g., Ex/Em = 505/525 nm).

-

Live-Cell Imaging of eNOS-derived NO

This protocol outlines the procedure for visualizing NO production in cultured endothelial cells (e.g., HUVECs).

-

Cell Culture and Plating:

-

Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells onto glass-bottom dishes or 96-well imaging plates at a suitable density to achieve 70-80% confluency on the day of the experiment.

-

-

Probe Loading:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM this compound) in serum-free medium for 30-60 minutes at 37°C.

-

-

Stimulation of eNOS Activity:

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh imaging medium (e.g., phenol red-free HBSS).

-

For baseline fluorescence, image the cells before adding any stimulus.

-

To induce eNOS activation, treat the cells with an agonist such as acetylcholine (ACh, 10 µM), bradykinin (1 µM), or a calcium ionophore like A23187 (5 µM).

-

For negative controls, pre-incubate cells with an eNOS inhibitor like L-NAME (100 µM) for 30 minutes before adding the agonist.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP channel).

-

Acquire images at different time points after stimulation (e.g., 0, 5, 15, and 30 minutes) to monitor the change in fluorescence intensity.

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

-

Visualizations

Signaling Pathway of eNOS Activation and NO Production

The following diagram illustrates a common pathway for agonist-induced eNOS activation.

Caption: Agonist-induced eNOS activation pathway.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the steps for using this compound to visualize NO production in living cells.

Caption: Workflow for imaging eNOS activity.

Logical Relationship of Fluorescence Activation

This diagram illustrates the "off-on" mechanism of the this compound probe.

Caption: Mechanism of this compound fluorescence activation.

References

An In-depth Technical Guide to the Discovery and Development of Amine-Reactive BODIPY-Functionalized Nanoparticle Probes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "Bod-NH-NP probe" does not correspond to a standardized or widely reported scientific entity in the reviewed literature. This guide therefore provides a comprehensive overview of the general class of probes that fit this description: Amine-Reactive BODIPY-Functionalized Nanoparticle Probes . This encompasses nanoparticle platforms functionalized with BODIPY (boron-dipyrromethene) dyes that incorporate or are reactive towards amine groups.

Introduction and Background

The convergence of nanotechnology and fluorescence chemistry has led to the development of highly sensitive and specific probes for a myriad of applications in biomedical research and drug development. Among these, nanoparticle-based probes functionalized with BODIPY dyes have garnered significant attention. BODIPY dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[1] When conjugated to nanoparticle scaffolds, such as gold nanoparticles (AuNPs), magnetic nanoparticles, or polymeric nanoparticles, these dyes can be targeted to specific biological environments.

The incorporation of amine (-NH2) functionalities is a critical design element. Amine groups can serve as versatile linkers for bioconjugation or as active participants in "smart" sensing mechanisms, such as Photoinduced Electron Transfer (PET), which allows for the modulation of fluorescence in response to specific analytes or environmental changes like pH.[2][3][4][5] This guide details the discovery, development, and application of this promising class of fluorescent probes.

Core Components and Design Principles

The design of these probes hinges on three core components: the nanoparticle scaffold, the BODIPY fluorophore, and the amine-containing linker or functionality.

-

Nanoparticle Scaffold: The choice of nanoparticle dictates the probe's physical properties and potential applications. Gold nanoparticles are frequently used due to their biocompatibility, ease of synthesis, and unique optical properties. Magnetic nanoparticles enable magnetic targeting and separation, while polymeric nanoparticles offer high payloads and tunable degradation.

-

BODIPY Fluorophore: These dyes form the signaling component of the probe. Their structure can be chemically modified to tune their absorption and emission wavelengths across the visible and near-infrared spectrum.

-

Amine Functionality: This component is crucial for both conjugation and sensing. Amine-reactive BODIPY derivatives can be covalently attached to amine-functionalized nanoparticles. Alternatively, the amine group can be part of the BODIPY dye itself, acting as an electron donor in a PET-based sensing mechanism.

Quantitative Data Presentation

The performance of BODIPY-functionalized nanoparticle probes can be characterized by several key parameters. The following tables summarize typical quantitative data for this class of probes, compiled from various studies.

Table 1: Physicochemical Properties of a Representative Amine-Functionalized BODIPY Gold Nanoparticle Probe

| Parameter | Typical Value | Significance |

| Core Nanoparticle Material | Gold (Au) | Biocompatible, easily functionalized with thiols. |

| Mean Nanoparticle Diameter | 15-30 nm | Influences biodistribution and cellular uptake. |

| Surface Ligand | Thiolated PEG with terminal amine | Provides stability and biocompatibility. |

| BODIPY Derivative | Amine-reactive NHS-ester BODIPY | For covalent attachment to the nanoparticle. |

| Zeta Potential | -10 to +10 mV | Indicates surface charge and colloidal stability. |

Table 2: Photophysical Properties of BODIPY Before and After Nanoparticle Conjugation

| Property | Free BODIPY Dye | BODIPY-Nanoparticle Conjugate | Rationale for Change |

| Absorption Maximum (λ_abs) | ~500 nm | ~505 nm | Minor red-shift due to environmental changes. |

| Emission Maximum (λ_em) | ~515 nm | ~520 nm | Minor red-shift. |

| Fluorescence Quantum Yield (Φ_F) | High (e.g., >0.8) | Often quenched (e.g., <0.1) | Proximity to the gold nanoparticle surface can quench fluorescence. |

| Molar Extinction Coefficient (ε) | High (e.g., >80,000 M⁻¹cm⁻¹) | Remains high | Indicates strong light absorption. |

Table 3: Performance Metrics for a PET-Based BODIPY-Amine Nanoparticle Sensor

| Parameter | Typical Value | Application Context |

| Analyte | Protons (pH) or Metal Ions | Environmental or intracellular sensing. |

| Detection Limit | 0.1 - 10 µM | Determines the sensitivity of the sensor. |

| Fluorescence Change | "Turn-on" or "Turn-off" | "Turn-on" response is generally preferred for lower background. |

| Selectivity | High over common interferents | Crucial for reliable sensing in complex biological media. |

| Response Time | Seconds to minutes | Determines the temporal resolution of the sensor. |

Experimental Protocols

Synthesis of an Amine-Reactive BODIPY Functionalized Gold Nanoparticle Probe

This protocol describes a typical synthesis route for a gold nanoparticle probe functionalized with an amine-reactive BODIPY dye.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄)

-

Trisodium citrate dihydrate

-

Thiol-PEG-Amine (polyethylene glycol with thiol and amine terminal groups)

-

Amine-reactive BODIPY-NHS ester

-

N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Synthesis of Gold Nanoparticles (Citrate Reduction):

-

Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

-

Rapidly add 2 mL of a 1% trisodium citrate solution.

-

Continue boiling and stirring for 15-20 minutes. The solution will change color from yellow to deep red, indicating the formation of AuNPs.

-

Allow the solution to cool to room temperature.

-

-

Surface Functionalization with Thiol-PEG-Amine:

-

To the AuNP solution, add Thiol-PEG-Amine to a final concentration of 1 µM.

-

Stir the solution at room temperature for 24 hours to allow for the formation of a self-assembled monolayer on the gold surface via the thiol-gold bond.

-

Purify the amine-functionalized AuNPs by centrifugation and resuspension in PBS to remove excess ligands.

-

-

Conjugation of BODIPY-NHS Ester:

-

Dissolve the BODIPY-NHS ester in DMF to create a stock solution.

-

Add the BODIPY-NHS ester stock solution to the purified amine-functionalized AuNPs. The molar ratio should be optimized, but a 10-fold molar excess of the dye is a good starting point.

-

Allow the reaction to proceed for 4-6 hours at room temperature in the dark. The NHS ester will react with the primary amines on the nanoparticle surface to form a stable amide bond.

-

Purify the final BODIPY-functionalized AuNPs by dialysis or repeated centrifugation to remove unconjugated dye.

-

Protocol for Cancer Cell Imaging

This protocol outlines the use of the synthesized probe for fluorescently labeling cancer cells.

Materials:

-

HeLa cells (or other cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

BODIPY-functionalized AuNP probe solution

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (for fixing)

-

DAPI (for nuclear counterstaining)

-

Confocal microscope

Protocol:

-

Cell Culture:

-

Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

-

Cell Staining:

-

Remove the culture medium and wash the cells twice with PBS.

-

Add fresh culture medium containing the BODIPY-functionalized AuNP probe at a final concentration of 5-10 µg/mL.

-

Incubate the cells for 1-3 hours at 37°C. The optimal incubation time may vary.

-

-

Cell Fixing and Mounting:

-

Remove the probe-containing medium and wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again three times with PBS.

-

Add a drop of mounting medium containing DAPI to the cells.

-

-

Confocal Microscopy:

-

Image the cells using a confocal microscope.

-

Use the appropriate laser line for exciting the BODIPY dye (e.g., 488 nm) and DAPI (e.g., 405 nm).

-

Collect the fluorescence emission in the corresponding channels (e.g., 500-550 nm for BODIPY and 420-480 nm for DAPI).

-

Mandatory Visualizations

Signaling Pathway: Photoinduced Electron Transfer (PET) Mechanism

The following diagram illustrates the "turn-on" fluorescence mechanism of a BODIPY-amine sensor based on Photoinduced Electron Transfer (PET). In the "off" state, the lone pair of electrons on the amine group quenches the fluorescence of the excited BODIPY dye. Upon binding of an analyte (e.g., a proton), the electron-donating ability of the amine is suppressed, inhibiting PET and restoring fluorescence.

Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" BODIPY-amine fluorescent sensor.

Experimental Workflow: Synthesis and Application

This diagram outlines the general workflow from the synthesis of the BODIPY-functionalized nanoparticle probe to its application in cellular imaging.

Caption: General workflow for the synthesis and application of BODIPY-nanoparticle probes in cell imaging.

Logical Relationship: Probe Design Strategy

This diagram illustrates the logical relationships between the design choices for the probe's components and its resulting properties and applications.

Caption: Logical relationships in the design of BODIPY-amine functionalized nanoparticle probes.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-state amine sensing by electron transfers in a BODIPY probe - Lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Multi-state amine sensing by electron transfers in a BODIPY probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Properties of BODIPY Sensors Based on Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of BODIPY-NH Probes for Nitric Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the selectivity of BODIPY-based fluorescent probes featuring an amine functional group (Bod-NH) for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, making its accurate and selective detection paramount in biomedical research and drug development. BODIPY dyes, with their excellent photophysical properties, have emerged as a leading platform for the design of fluorescent probes for NO. The introduction of an amine-containing recognition site allows for a highly selective chemical reaction with nitric oxide, leading to a distinct change in the fluorescence output of the BODIPY core.

Mechanism of Nitric Oxide Detection

The selective detection of nitric oxide by Bod-NH probes is primarily based on two established chemical reactions that lead to a significant alteration of the probe's electronic properties, thereby modulating its fluorescence. These reactions are N-nitrosation of secondary amines and the formation of a triazole from an o-phenylenediamine moiety.

1.1. N-Nitrosation of Secondary Amines

A common design for Bod-NH probes involves the incorporation of a secondary amine as the nitric oxide reactive site. In its native state, the lone pair of electrons on the nitrogen atom of the amine can quench the fluorescence of the BODIPY core through a process known as photoinduced electron transfer (PET).[1][2] Upon exposure to nitric oxide in an aerobic environment, the secondary amine undergoes N-nitrosation to form an N-nitrosamine.[1][2] This chemical transformation withdraws electron density from the nitrogen atom, effectively inhibiting the PET process. The suppression of PET restores the fluorescence of the BODIPY fluorophore, resulting in a "turn-on" signal that is proportional to the concentration of nitric oxide.[1]

1.2. Triazole Formation from o-Phenylenediamine

Another highly effective strategy for nitric oxide detection employs an o-phenylenediamine (OPD) group as the recognition moiety. Similar to the secondary amine-based probes, the electron-rich OPD group quenches the fluorescence of the BODIPY core via PET. The reaction of the OPD moiety with nitric oxide, in the presence of oxygen, leads to the formation of a stable and electron-deficient benzotriazole derivative. This intramolecular cyclization eliminates the electron-donating capacity of the diamine group, thus blocking the PET pathway and causing a significant enhancement in fluorescence intensity.

Quantitative Data on Selectivity and Sensitivity

The utility of a fluorescent probe is critically dependent on its selectivity for the target analyte over other biologically relevant species. Bod-NH probes have demonstrated high selectivity for nitric oxide over a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Probe Type | Analyte | Concentration | Fluorescence Response (Fold Change) | Reference |

| Bod-Secondary Amine (RBA) | Nitric Oxide (NO) | 100 µM | ~120 | |

| Hydrogen Peroxide (H₂O₂) | 1 mM | ~1 | ||

| Superoxide (O₂•⁻) | 1 mM | ~1 | ||

| Hydroxyl Radical (•OH) | 1 mM | ~1 | ||

| Peroxynitrite (ONOO⁻) | 100 µM | ~5 | ||

| Nitrite (NO₂⁻) | 1 mM | ~1 | ||

| Nitrate (NO₃⁻) | 1 mM | ~1 | ||

| Glutathione (GSH) | 5 mM | ~2 (Interference) | ||

| Bod-o-Phenylenediamine | Nitric Oxide (NO) | 20 µM | >100 | |

| Hydrogen Peroxide (H₂O₂) | 100 µM | Negligible | ||

| Superoxide (O₂•⁻) | 100 µM | Negligible | ||

| Peroxynitrite (ONOO⁻) | 100 µM | Negligible | ||

| Ascorbic Acid | 1 mM | Negligible | ||

| Dehydroascorbic Acid | 1 mM | Negligible |

Key Performance Metrics:

-

Limit of Detection (LOD): Bod-NH probes exhibit excellent sensitivity with reported LODs in the low nanomolar range. For instance, the RBA probe has a detection limit of 10 nM for nitric oxide.

-

Quantum Yield (Φ): The fluorescence quantum yield of these probes can increase dramatically upon reaction with NO. For example, the quantum yield of the RBA probe increases from a very low value to 0.87 after reacting with NO.

Experimental Protocols

3.1. Synthesis of a Representative Bod-o-Phenylenediamine Probe

This protocol describes the synthesis of a BODIPY probe functionalized with an o-phenylenediamine group for nitric oxide detection.

Materials:

-

2,4-dimethylpyrrole

-

4-(bromomethyl)benzoyl chloride

-

o-phenylenediamine

-

Trifluoroacetic acid (TFA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Dipyrromethane: Dissolve 2,4-dimethylpyrrole in anhydrous DCM. Add 4-(bromomethyl)benzoyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the dipyrromethane intermediate.

-

Condensation with o-phenylenediamine: Dissolve the dipyrromethane intermediate and a molar excess of o-phenylenediamine in anhydrous DCM. Add a catalytic amount of TFA and stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

BODIPY Core Formation: Cool the reaction mixture to 0 °C and add an excess of TEA, followed by the dropwise addition of BF₃·OEt₂. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Purification: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by silica gel column chromatography using a DCM-methanol gradient to obtain the final Bod-o-phenylenediamine probe.

3.2. In Vitro Nitric Oxide Detection using Fluorescence Spectroscopy

Materials:

-

Bod-NH probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide donor (e.g., DEA-NONOate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the Bod-NH probe (e.g., 10 µM) in PBS.

-

Add the probe solution to the wells of the 96-well microplate.

-

To induce the fluorescence response, add varying concentrations of the nitric oxide donor to the wells. Include a control well with only the probe solution.

-

Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the specific BODIPY dye (e.g., Excitation: 488 nm, Emission: 515 nm).

-

For selectivity studies, add potential interfering ROS/RNS to separate wells containing the probe and measure the fluorescence response.

3.3. Live Cell Imaging of Nitric Oxide

Materials:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for cell stimulation

-

Bod-NH probe

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂. Seed the cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Induction of Nitric Oxide Production: To stimulate endogenous NO production, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 12-24 hours.

-

Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the Bod-NH probe (e.g., 5 µM) in serum-free medium for 30 minutes at 37 °C.

-

Imaging: Wash the cells again with PBS to remove any excess probe. Add fresh culture medium or PBS to the dish and image the cells using a confocal microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and collect the emission in the corresponding channel (e.g., 500-550 nm).

-

Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software. Compare the fluorescence intensity of stimulated cells to that of unstimulated control cells.

Visualizations

4.1. Signaling Pathway of Nitric Oxide Production

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Properties of BODIPY-Naphthalimide (Bod-NH-NP) Dyads

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and potential applications of BODIPY-Naphthalimide (this compound) dyads. These fluorescent molecular systems, which link a Boron-Dipyrromethene (BODIPY) core with a naphthalimide (NI) moiety, have garnered significant attention for their versatile applications in bioimaging, photodynamic therapy (PDT), and as antimicrobial agents.[1][2]

Core Photophysical Properties

BODIPY-Naphthalimide dyads are designed to harness the strong absorption and high fluorescence quantum yields characteristic of the BODIPY core, while leveraging the naphthalimide unit to modulate these properties or introduce additional functionalities.[2] The linkage between the two chromophores can significantly influence the photophysical behavior, leading to phenomena such as singlet-singlet energy transfer.[1]

Spectroscopic Properties

The absorption spectra of these dyads typically exhibit distinct bands corresponding to the electronic transitions of both the BODIPY and naphthalimide units.[2] The primary absorption in the visible region is attributed to the S₀→S₁ transition of the BODIPY core. The emission properties are generally dominated by the highly fluorescent BODIPY moiety.

Table 1: Summary of Photophysical Data for Representative BODIPY-Naphthalimide Dyads

| Compound/Dyad | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) | Ref. |

| meso-α linked BODIPY dyad | - | - | - | 0.41 | 3.7 | |

| meso-meso linked BODIPY dyad | - | - | - | 0.017 | - | |

| NbB (BODIPY-Naphtholimine) | Cyclohexane | - | 544 | - | - | |

| NbB (BODIPY-Naphtholimine) | Water | - | 514 | - | - | |

| Aminonaphthalimide-BODIPY | - | - | ~500 | - | - |

Note: The specific values can vary significantly based on the exact molecular structure, linkage position, and solvent environment.

Solvatochromism

Certain BODIPY-naphthalimide derivatives exhibit negative solvatochromism, where the fluorescence emission maximum undergoes a hypsochromic (blue) shift as the polarity of the solvent increases. For instance, the dyad NbB shows an emission maximum at 544 nm in nonpolar cyclohexane, which shifts to 514 nm in polar water. This property is critical for sensing changes in the local microenvironment, such as distinguishing between polar and nonpolar regions within a cell (e.g., endoplasmic reticulum vs. lipid droplets).

Experimental Protocols

Detailed and precise experimental methodologies are crucial for the synthesis and characterization of this compound systems.

Synthesis and Characterization Workflow

The synthesis of NI-BODIPY dyads is typically a multi-step process. The resulting compounds are rigorously characterized to confirm their structure and purity.

Caption: General workflow for the synthesis and characterization of this compound dyads.

Methodology:

-

Synthesis: The process generally involves preparing a functionalized BODIPY core and a modified naphthalimide unit, followed by a coupling reaction (e.g., Sonogashira, Suzuki) to link the two moieties.

-

Purification: The crude product is purified using techniques like column chromatography to isolate the desired dyad.

-

Characterization: The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques, including FT-IR, ¹H and ¹³C NMR, and high-resolution mass spectrometry. For suitable crystals, X-ray diffraction provides definitive structural confirmation.

Photophysical Measurements

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.

-

Procedure:

-

Prepare dilute solutions of the dyad (typically ~10⁻⁶ M) in various solvents of differing polarity (e.g., cyclohexane, dichloromethane, acetonitrile, water) to assess solvatochromic effects.

-

Record the absorption spectrum to identify the maximum absorption wavelength (λ_abs).

-

Record the emission spectrum by exciting the sample at or near its primary absorption maximum. The wavelength of maximum emission intensity (λ_em) is then determined.

-

The fluorescence quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to a well-characterized standard.

-

Standard: A fluorescent dye with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) is used.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Measure the absorption and fluorescence spectra for each solution.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed laser or LED for excitation and a sensitive photon detector.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is recorded.

-

This process is repeated millions of times to build a histogram of photon arrival times.

-

The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

-

Visualizing Photophysical Processes and Applications

Jablonski Diagram for a this compound System

The following diagram illustrates the key electronic and photophysical transitions that occur after the molecule absorbs a photon.

Caption: Jablonski diagram illustrating the primary photophysical pathways for a fluorophore.

Application in Cellular Imaging and Drug Delivery

This compound systems can be integrated into nanoparticles (NPs) to create theranostic platforms for simultaneous imaging and drug delivery. Their ability to generate reactive oxygen species (ROS) upon irradiation also makes them suitable for photodynamic therapy.

Caption: Workflow for a this compound based theranostic nanoparticle in cancer therapy.

This workflow highlights the use of nanoparticles for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect. Once localized, the inherent fluorescence of the this compound dyad allows for imaging, while an external stimulus can trigger the release of a co-loaded therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Bod-NH-NP in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a critical signaling molecule in various physiological and pathological processes. Its unique chemical properties and distinct biological effects from NO make it a molecule of significant interest in cardiovascular regulation, immune response, and neurotransmission. The transient nature and high reactivity of HNO, however, present considerable challenges for its direct detection and quantification in biological systems. To address this, fluorescent probes have been developed as indispensable tools for real-time imaging of HNO in living cells.

This document provides detailed application notes and protocols for the use of "Bod-NH-NP," a term referring to a class of fluorescent probes based on a BODIPY (boron-dipyrromethene) fluorophore coupled with a copper(II) complex. A prominent and well-characterized example of this class is Cu(II)[BOT1] . These probes operate on a "turn-on" fluorescence mechanism, offering high sensitivity and selectivity for HNO detection.

Principle of Detection

This compound probes utilize a copper(II) (Cu²⁺) complex as a recognition site for HNO. In its basal state, the paramagnetic Cu²⁺ ion quenches the fluorescence of the appended BODIPY fluorophore through a process called photoinduced electron transfer (PET). Upon interaction with HNO, the Cu²⁺ is reduced to its diamagnetic cuprous (Cu⁺) state. This reduction inhibits the PET process, leading to a significant increase, or "turn-on," of the BODIPY fluorescence. This change in fluorescence intensity can be monitored using standard fluorescence microscopy techniques, allowing for the visualization of HNO production in real-time.

Data Presentation

Table 1: Photophysical and Performance Data of Representative BODIPY-based HNO Probes

| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) (off/on) | Fold Increase in Fluorescence | Detection Limit | Reference |

| Cu(II)[BOT1] | 518 | 526 | 0.01 / 0.12 | ~4.3 | Not explicitly stated | [1][2][3] |

| Cu(II)-BTPY | ~500 | ~510-530 | Not explicitly stated / 0.348 | Visually observable | Not explicitly stated | [][5] |

| Cu(II)[BD3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.25 µM | |

| RBA-NO (for NO) | Not explicitly stated | Not explicitly stated | Not explicitly stated / 0.87 | Not applicable | 10 nM |

Experimental Protocols

I. Preparation of Reagents

A. Probe Stock Solution (e.g., Cu(II)[BOT1])

-

Prepare a stock solution of the this compound probe (e.g., 1 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture.

B. HNO Donor Stock Solution (Angeli's Salt)

-

Angeli's salt (Na₂N₂O₃) is a commonly used HNO donor. Due to its instability in acidic and neutral solutions, it should be prepared fresh.

-

Prepare a stock solution of Angeli's salt (e.g., 10 mM) in 10 mM NaOH. This alkaline solution is stable for a short period when stored on ice.

-

The concentration of the Angeli's salt stock solution can be verified by measuring its UV absorbance at 237 nm (ε = 6100 M⁻¹cm⁻¹) in 10 mM NaOH.

C. Cell Culture Medium

-

Use a culture medium appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

For imaging experiments, a phenol red-free medium is recommended to reduce background fluorescence.

II. Live-Cell Imaging Protocol

A. Cell Seeding

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment.

B. Probe Loading

-

On the day of the experiment, remove the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

-

Prepare a loading solution by diluting the this compound stock solution in serum-free medium to a final concentration of 0.1-2 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

-

Incubate the cells with the loading solution for 15-30 minutes at 37°C, protected from light.

C. Washing

-

After incubation, remove the loading solution.

-

Wash the cells gently two to three times with pre-warmed PBS or imaging buffer to remove any excess probe and reduce background fluorescence.

D. HNO Induction and Imaging

-

Replace the wash buffer with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).

-

Mount the imaging dish on the fluorescence microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Acquire baseline fluorescence images of the cells before HNO induction.

-

To induce HNO production, add the freshly prepared Angeli's salt solution directly to the imaging buffer to achieve the desired final concentration (e.g., 50-100 µM). Gently mix by pipetting.

-

Immediately begin time-lapse imaging to capture the dynamic changes in fluorescence.

-

For control experiments, add the vehicle (10 mM NaOH) to the cells.

E. Fluorescence Microscopy Parameters

-

Excitation/Emission: Use filter sets appropriate for the BODIPY fluorophore (e.g., excitation around 500 nm, emission between 510-530 nm).

-

Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal light collection and resolution.

-

Exposure Time: Keep the exposure time as short as possible to minimize phototoxicity and photobleaching.

-

Imaging Mode: Confocal microscopy is recommended for its ability to reduce out-of-focus light and provide high-resolution images.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound fluorescence turn-on upon detection of nitroxyl (HNO).

References

Application Notes and Protocols for Imaging eNOS Activity in Endothelial Cells with Bod-NH-NP

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bod-NH-NP, an activatable fluorescent nanoprobe, for imaging endogenous nitric oxide (NO) produced by endothelial nitric oxide synthase (eNOS) in endothelial cells.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the vascular endothelium that produces nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. Dysregulation of eNOS activity is implicated in the pathogenesis of numerous cardiovascular diseases. Therefore, methods to visualize and quantify eNOS-derived NO in living cells are invaluable for both basic research and drug discovery.

This compound is a novel activatable fluorescent nanoprobe specifically designed for the detection of endogenous NO.[1] It incorporates a BODIPY fluorophore and a fast-responding reaction site for NO, enabling real-time imaging of eNOS activity in living cells.[1] This probe offers a valuable tool for screening potential inhibitors and agonists of nitric oxide synthases (NOSs).[1]

Signaling Pathway of eNOS Activation

The activity of eNOS is tightly regulated by a complex network of signaling pathways. Various stimuli can trigger eNOS activation, leading to the production of NO. A simplified overview of the key signaling pathways is depicted below.

Caption: eNOS activation signaling pathway and this compound detection mechanism.

Experimental Workflow

The following diagram outlines the general workflow for imaging eNOS activity in endothelial cells using the this compound probe.

Caption: General experimental workflow for imaging eNOS activity with this compound.

Protocols

Materials:

-

This compound fluorescent probe

-

Endothelial cells (e.g., HUVECs, bEnd.3)

-

Cell culture medium (e.g., DMEM, EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

eNOS agonists (e.g., Acetylcholine, Bradykinin, VEGF)

-

eNOS inhibitors (e.g., L-NAME)

-

Fluorescence microscope with appropriate filter sets

-

Imaging dishes or plates

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

This compound Working Solution: On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to the final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Cell Culture:

-

Culture endothelial cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells onto imaging dishes or plates (e.g., glass-bottom dishes) at an appropriate density to achieve 70-80% confluency on the day of the experiment.

3. Imaging Protocol:

-

Cell Treatment (Optional):

-

To stimulate eNOS activity, replace the culture medium with fresh medium containing an eNOS agonist (e.g., 10 µM Acetylcholine) and incubate for a predetermined time (e.g., 15-30 minutes).

-

To inhibit eNOS activity, pre-incubate the cells with an eNOS inhibitor (e.g., 100 µM L-NAME) for a specific duration (e.g., 30-60 minutes) before adding the agonist.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the pre-warmed this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

-

-

Image Acquisition:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Immediately proceed to image the cells using a fluorescence microscope.

-

Acquire images using the appropriate filter set for the BODIPY fluorophore (typically, excitation around 488 nm and emission around 520 nm).

-

Use consistent imaging parameters (e.g., exposure time, gain) for all samples within an experiment to allow for accurate comparison.

-

4. Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

-

Subtract the background fluorescence from the measured intensity.

-

Normalize the fluorescence intensity to a control group (e.g., untreated cells) to determine the relative change in NO production.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound to assess eNOS activity under different conditions.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control (untreated) | 100 ± 10 | 1.0 |

| Acetylcholine (10 µM) | 350 ± 25 | 3.5 |

| L-NAME (100 µM) + Acetylcholine (10 µM) | 120 ± 15 | 1.2 |

| VEGF (50 ng/mL) | 280 ± 20 | 2.8 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Incomplete washing of the probe. | Increase the number and duration of washing steps. |

| Autofluorescence of cells or medium. | Image a sample of unstained cells to determine the level of autofluorescence and subtract it from the stained samples. Use phenol red-free medium for imaging. | |

| Low Fluorescence Signal | Insufficient probe concentration or incubation time. | Optimize the probe concentration and incubation time. |

| Low eNOS activity in the cells. | Use a positive control (e.g., a known eNOS agonist) to confirm that the cells are responsive. | |

| Photobleaching. | Minimize the exposure time and excitation light intensity during image acquisition. | |

| Cell Toxicity | High probe concentration. | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound. |

Conclusion

The this compound fluorescent probe is a powerful tool for the real-time visualization of endogenous NO produced by eNOS in living endothelial cells. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments to investigate eNOS activity in various physiological and pathological contexts. As with any fluorescent probe, optimization of the experimental conditions for the specific cell type and imaging system is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Bod-NH-NP Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of Bod-NH-NP, a novel nanoparticle-based fluorescent probe, for staining cultured cells. This compound is presumed to be a BODIPY-conjugated, amine-functionalized nanoparticle designed for cellular imaging applications. The amine functionalization (-NH) may facilitate interaction with and uptake into cells, while the BODIPY fluorophore (Bod-) provides a bright and stable fluorescent signal for microscopic visualization. The nanoparticle (NP) platform allows for the delivery of the fluorescent dye into the cellular environment. These application notes will guide users through the mechanism of action, a detailed staining protocol, data quantification, and visualization of the experimental workflow and potential cellular interactions.

Disclaimer: As of the last update, a specific, universally recognized staining protocol for a reagent precisely named "this compound" is not available in published literature. The following protocol is a generalized but scientifically robust procedure based on standard methods for staining cultured cells with fluorescent nanoparticles and is intended to serve as a starting point for experimental optimization.

Mechanism of Action

The this compound probe is hypothesized to function based on the synergistic properties of its components:

-

Nanoparticle (NP) Core: The core serves as a carrier for the fluorescent dye and the functional groups. Its size and surface properties are critical for cellular uptake and distribution.

-

Amine Functionalization (-NH): The primary amine groups on the nanoparticle surface are likely intended to be protonated under physiological conditions, resulting in a positive surface charge. This cationic nature can promote electrostatic interactions with the negatively charged cell membrane, potentially enhancing cellular uptake through mechanisms like adsorptive-mediated endocytosis.

-

BODIPY (Bod-) Fluorophore: This class of dyes is known for its high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to solvent polarity and pH. These properties make it an excellent choice for cellular imaging, providing a strong and stable signal.

The overall mechanism likely involves the initial binding of the positively charged this compound to the cell surface, followed by internalization into intracellular compartments such as endosomes and lysosomes. The specific subcellular localization may depend on the cell type, the nanoparticle's physicochemical properties, and the endocytic pathways active in the cells.

Experimental Protocol: this compound Staining of Adherent Cultured Cells

This protocol is designed for staining adherent cells grown in chamber slides or on coverslips in multi-well plates.

Materials Required:

-

This compound stock solution

-

Cultured adherent cells (e.g., HeLa, A549, etc.)

-

Appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

-

Blocking Buffer (optional, for co-staining): 1% Bovine Serum Albumin (BSA) in PBS

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filter sets for BODIPY and the chosen counterstain.

Step-by-Step Procedure:

-

Cell Seeding:

-

Staining with this compound (Live-Cell Imaging):

-

Prepare the desired concentration of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.

-

Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C. Incubation time will depend on the rate of nanoparticle uptake and the desired localization.

-

After incubation, remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound nanoparticles.

-

If desired, add a live-cell nuclear stain according to the manufacturer's instructions.

-

Proceed immediately to imaging the live cells.

-

-

Fixation (For Fixed-Cell Imaging):

-

Permeabilization (Optional):

-

If co-staining with an antibody against an intracellular target is desired, permeabilize the cells by adding 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If not permeabilizing, proceed directly to counter-staining or mounting.

-

-

Nuclear Counter-staining:

-

Dilute a nuclear counterstain (e.g., DAPI at 1 µg/mL or Hoechst 33342 at 1 µg/mL) in PBS.

-

Incubate the cells with the counterstain solution for 5-10 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean glass slide.

-

Seal the edges of the coverslip with clear nail polish to prevent drying.

-

Allow the mounting medium to cure overnight at room temperature in the dark before imaging.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the BODIPY dye (typically excitation around 488 nm and emission around 515 nm) and the nuclear counterstain (e.g., DAPI/Hoechst).

-

Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

-

Data Presentation and Quantification

Quantitative analysis of this compound staining can provide valuable insights into cellular uptake and localization under different experimental conditions. The following table provides a template for organizing such data.

| Experimental Condition | Cell Type | This compound Conc. (µg/mL) | Incubation Time (min) | Mean Fluorescence Intensity (per cell) ± SD | Number of Cells Analyzed (n) | Subcellular Localization |

| Control (Untreated) | HeLa | 0 | 60 | Baseline | >100 | N/A |

| Condition A | HeLa | 1 | 30 | Value | >100 | e.g., Punctate, cytoplasmic |

| Condition B | HeLa | 1 | 60 | Value | >100 | e.g., Perinuclear |

| Condition C | HeLa | 5 | 60 | Value | >100 | e.g., Punctate, cytoplasmic |

| Condition D (e.g., with endocytosis inhibitor) | HeLa | 5 | 60 | Value | >100 | e.g., Cell surface |

| Condition E | A549 | 5 | 60 | Value | >100 | e.g., Punctate, cytoplasmic |

Mean Fluorescence Intensity can be measured using image analysis software such as ImageJ/Fiji by outlining individual cells and measuring the integrated density.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for this compound staining of cultured cells.

Hypothetical Cellular Uptake and Trafficking Pathway

Caption: Proposed mechanism of this compound cellular uptake and trafficking.

References

Application Notes and Protocols for In Vivo Nitric Oxide Imaging Using BOD-NH-NP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. The ability to visualize and quantify NO in vivo is paramount for understanding its complex roles and for the development of novel therapeutics. BOD-NH-NP, a novel near-infrared (NIR) fluorescent probe, offers a powerful tool for the real-time, non-invasive imaging of nitric oxide in living organisms. This document provides detailed application notes and protocols for the utilization of this compound for in vivo NO imaging.

This compound is a nanoparticle formulation of a BODIPY-based sensor. The core structure, BOD-NH-SC, is a dually responsive reporter capable of detecting nitric oxide (NO) and hydrogen sulfide (H₂S) with distinct fluorescent signals. For the purpose of these notes, we will focus on its application for NO detection. The nanoparticle formulation enhances bioavailability and stability for in vivo applications.

Principle of Detection

The detection of nitric oxide by this compound is based on a specific chemical reaction that leads to a "turn-on" fluorescent signal in the near-infrared spectrum. The core molecule, a BODIPY dye, is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with NO, a chemical transformation occurs, resulting in a highly fluorescent product. This increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for quantitative analysis. The use of a NIR fluorophore is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and similar BODIPY-based fluorescent probes for nitric oxide detection. This data is compiled from various studies and provides a comparative overview.

| Parameter | This compound (BOD-NH-SC dots) | General BODIPY-based NO Probes | Reference |

| Excitation Wavelength (λex) | ~630 nm | 620-680 nm | [1] |

| Emission Wavelength (λem) | ~645 nm (NIR-I) | 640-750 nm (NIR-I) | [1] |

| Quantum Yield (Φ) | Not explicitly stated for NP; RBA-NO (similar probe) Φf = 0.87 | Varies (e.g., 0.87 for RBA-NO) | |

| Detection Limit | Not explicitly stated for in vivo | As low as 10 nM (in vitro) | |

| Response Time | Rapid | Seconds to minutes | |

| Selectivity | High for NO over other reactive nitrogen and oxygen species (RNS/ROS) | Generally high, but some cross-reactivity with reducing agents like glutathione (GSH) may occur. |

Experimental Protocols

I. Preparation of this compound for In Vivo Administration

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Reconstitution of this compound:

-

Allow the lyophilized this compound to equilibrate to room temperature.

-

Prepare a stock solution by dissolving the this compound powder in a minimal amount of sterile DMSO. For example, dissolve 1 mg of the probe in 50 µL of DMSO.

-

Vortex thoroughly until the probe is completely dissolved.

-

-

Preparation of Working Solution:

-

For intravenous (i.v.) administration, dilute the DMSO stock solution with sterile PBS (pH 7.4) to the desired final concentration. A final DMSO concentration of less than 5% is recommended to minimize toxicity.

-

For example, to prepare a 100 µM working solution, dilute the stock solution accordingly in sterile PBS.

-

Vortex the working solution gently before use. The final solution should be clear.

-

II. In Vivo Nitric Oxide Imaging in a Mouse Model

Animal Model:

-

The choice of animal model will depend on the specific research question (e.g., inflammation models, tumor models).

-

BALB/c or other appropriate mouse strains are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Animal imaging system equipped for near-infrared fluorescence imaging (e.g., IVIS Spectrum, Pearl Trilogy)

-

This compound working solution

-

Sterile syringes and needles (e.g., 30-gauge)

-

(Optional) Inducing agent for nitric oxide production (e.g., lipopolysaccharide - LPS for inflammation models)

Protocol:

-

Animal Preparation:

-

(Optional) To induce nitric oxide production, administer an appropriate stimulus. For example, in an inflammation model, inject LPS intraperitoneally at a suitable dose (e.g., 1-5 mg/kg) and allow sufficient time for NO levels to rise (typically 4-6 hours).

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

-

Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.

-

-

Probe Administration:

-